molecular formula C11H13NO B13675743 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Katalognummer: B13675743
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: KGRKXMHPBWXLGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS: 1447606-51-0) is a bicyclic quinoline derivative featuring a fused cyclopropane ring and a methoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₁N, with a molar mass of 145.2 g/mol . The cyclopropane ring introduces structural rigidity and strain, while the methoxy group modulates electronic properties via electron-donating effects. This compound is of interest in medicinal chemistry due to quinoline's prevalence in bioactive molecules, though its specific applications remain under investigation .

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

6-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C11H13NO/c1-13-8-2-3-11-10(5-8)9-4-7(9)6-12-11/h2-3,5,7,9,12H,4,6H2,1H3

InChI-Schlüssel

KGRKXMHPBWXLGT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)NCC3C2C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation process typically yields quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium ethoxide, resulting in the formation of ethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparison with Similar Compounds

Core Structure and Substituent Effects

  • Cyclopropane-Fused vs. Saturated Rings: Unlike tetrahydroquinolines (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoline ), the cyclopropane ring in 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline imposes significant strain energy (~5–10 kcal/mol for similar systems ), reducing conformational flexibility. This contrasts with piperazine-substituted quinolines (e.g., chloroquine), where saturated rings enhance solubility but reduce rigidity .
  • Methoxy Substituent: The 6-methoxy group induces electron-donating effects, altering π-conjugation. In styrylquinolines (e.g., compound 2c in ), methoxy groups broaden absorption peaks (λₐᵦₛ ~282 nm) due to disrupted π–π* transitions. Comparatively, cyclopropane-fused quinolines may exhibit blue-shifted absorption due to reduced conjugation .

Halogenated Analogues

  • 5-Bromo Derivative: 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline (CAS: 1779997-50-0) replaces methoxy with bromine, increasing molar mass (224.1 g/mol) and introducing electron-withdrawing effects. This substitution likely red-shifts absorption compared to the methoxy analogue, as seen in halogenated quinolines .

Physicochemical and Spectral Properties

Property 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline 6-Methoxy-1,2,3,4-tetrahydroquinoline 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Molar Mass (g/mol) 145.2 163.2 224.1
Absorption λₐᵦₛ (nm) ~275–295 (estimated) Not reported ~300–320 (estimated)
Strain Energy Moderate (cyclopropane) Low (saturated ring) Moderate (cyclopropane + Br)
Solubility Low (rigid core) Moderate (flexible ring) Very low (hydrophobic Br)

Key Research Findings

Electronic Effects: Methoxy groups disrupt π-conjugation in styrylquinolines, reducing absorption intensity . In cyclopropane-fused quinolines, this effect is compounded by σ-bond saturation, leading to blue shifts (~22–35 nm) compared to amino-substituted analogues .

Strain vs. Bioactivity: Cyclopropane strain in compound 10a (Table 3 in ) correlates with reduced GlideScore values (−4.2 vs. −6.5 for unstrained analogues), highlighting trade-offs between structural novelty and binding efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.